5,6-Dimethylpyridine-3-sulfonic acid
Description
5,6-Dimethylpyridine-3-sulfonic acid (CAS: 1160993-93-0) is a pyridine derivative substituted with two methyl groups at positions 5 and 6 and a sulfonic acid group at position 2. Its molecular formula is C₇H₉NO₃S, with a molecular weight of 187.22 g/mol (calculated from atomic masses). The sulfonic acid group imparts strong acidity and hydrophilicity, while the methyl substituents influence steric and electronic properties, affecting solubility and reactivity. This compound is of interest in pharmaceutical synthesis, catalysis, and materials science due to its dual functional groups .
Properties
IUPAC Name |
5,6-dimethylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)4-8-6(5)2/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTILOJMMDPDHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704493 | |
| Record name | 5,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160993-93-0 | |
| Record name | 5,6-Dimethyl-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160993-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,6-Dimethylpyridine-3-sulfonic acid is a pyridine derivative that exhibits various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with two methyl groups and a sulfonic acid group. The presence of the sulfonic acid moiety enhances its solubility in water and facilitates interactions with biological molecules through hydrogen bonding and ionic interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, which is crucial in regulating biochemical pathways. Its sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, altering their activity.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways. This interaction can lead to changes in cellular responses, such as apoptosis or proliferation.
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties. The sulfonic acid group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Antimicrobial Properties
A study highlighted the antimicrobial activity of several pyridine derivatives, including this compound. The compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The study utilized a series of in vitro assays to evaluate the compound's effectiveness:
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited significant antibacterial activity with an average zone of inhibition measuring 15 mm against S. aureus.
This study underscores the potential application of this compound in treating infections caused by resistant bacterial strains.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of this compound. It was tested against a set of enzymes involved in metabolic pathways:
- Enzymes Tested : Aldose reductase and xanthine oxidase.
- Findings : The compound showed competitive inhibition with IC50 values indicating effective inhibition at low concentrations.
These findings suggest that this compound may be beneficial in conditions where modulation of these enzymes is therapeutically relevant.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
5,6-Dimethylpyridine-3-sulfonic acid serves as a valuable intermediate in the synthesis of sulfonamides and other pharmaceutical agents. Its sulfonic acid group enhances solubility and reactivity, making it suitable for various medicinal chemistry applications. Research indicates that pyridine derivatives can exhibit diverse biological activities, including anti-cancer properties. For instance, compounds derived from pyridine structures have been evaluated for their efficacy against cutaneous T-cell lymphoma (CTCL) and other cancers due to their ability to modulate retinoid-X-receptor (RXR) pathways .
Case Study: RXR Agonists
A study highlighted the synthesis of novel RXR-selective agonists based on pyridine frameworks. These compounds demonstrated improved biological activity compared to existing treatments, showcasing the potential of this compound in developing new cancer therapies .
Catalytic Applications
Catalyst in Organic Reactions
The compound has been explored as a catalyst in various organic reactions due to its acidic properties. It facilitates esterification, transesterification, and alkylation processes. Sulfonic acid-functionalized materials derived from pyridine compounds have shown exceptional catalytic performance in green chemistry applications .
Data Table: Catalytic Performance of this compound
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Esterification | SBNPSA (sulfonic acid functionalized) | 85 | Solvent-free, 100 °C |
| Transesterification | SBNPSA | 90 | Microwave-assisted |
| Acetylation | SBNPSA | 88 | Room temperature |
| Glycerol Acetylation | SBNPSA | 92 | Solvent-free |
Material Science Applications
Electroplating Enhancements
this compound is utilized in electroplating processes to improve deposition behavior. Its presence in electroplating baths enhances the quality of metal coatings by promoting uniformity and reducing defects . This application is crucial for industries requiring high-quality surface finishes.
Case Study: Environmental Impact
Research has focused on developing environmentally friendly methods for synthesizing pyridine sulfonic acids without heavy metal catalysts. This approach not only improves the purity of the final product but also addresses disposal issues associated with toxic by-products .
Environmental Chemistry
Pollutant Abatement
The compound has been investigated for its role in environmental chemistry, particularly in the abatement of pollutants. Sulfonic acid groups can enhance the reactivity of materials used in catalytic converters and other pollution control technologies .
Comparison with Similar Compounds
Structural Isomer: 2,6-Dimethylpyridine-3-sulfonic Acid
- CAS : 87655-41-2
- Molecular Formula: C₇H₉NO₃S (same as 5,6-dimethyl isomer)
- Key Differences :
- Substituent Positions : Methyl groups at positions 2 and 6 alter electronic distribution. The proximity of the 2-methyl group to the sulfonic acid may sterically hinder reactions at the sulfonate group compared to the 5,6-dimethyl isomer .
- Collision Cross-Section (CCS) : Predicted CCS values for 2,6-dimethylpyridine-3-sulfonic acid in mass spectrometry (e.g., [M+H]⁺: 188.06 m/z, CCS: 144.5 Ų) suggest distinct fragmentation patterns compared to its isomer .
Monosubstituted Analog: 6-Methylpyridine-3-sulfonic Acid
- CAS : 4808-69-9
- Molecular Formula: C₆H₇NO₃S
Amino-Substituted Analog: 5,6-Diaminopyridine-3-sulfonic Acid
- CAS : 100517-08-6
- Molecular Formula : C₅H₇N₃O₃S
- Key Differences: Functional Groups: Amino groups at positions 5 and 6 introduce basicity and hydrogen-bonding capacity, contrasting with the electron-donating methyl groups. Reactivity: Amino groups enable participation in condensation and diazotization reactions, expanding utility in heterocyclic synthesis .
Halogen-Substituted Analog: 6-Amino-5-bromopyridine-3-sulfonic Acid
- CAS : 247582-62-3
- Molecular Formula : C₅H₅BrN₂O₃S
- Key Differences :
Tabulated Comparison of Key Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 5,6-Dimethylpyridine-3-sulfonic acid | 1160993-93-0 | C₇H₉NO₃S | 187.22 | 5-Me, 6-Me, 3-SO₃H | High acidity, moderate steric hindrance |
| 2,6-Dimethylpyridine-3-sulfonic acid | 87655-41-2 | C₇H₉NO₃S | 187.22 | 2-Me, 6-Me, 3-SO₃H | Steric hindrance near SO₃H group |
| 6-Methylpyridine-3-sulfonic acid | 4808-69-9 | C₆H₇NO₃S | 173.19 | 6-Me, 3-SO₃H | Higher solubility in polar solvents |
| 5,6-Diaminopyridine-3-sulfonic acid | 100517-08-6 | C₅H₇N₃O₃S | 189.19 | 5-NH₂, 6-NH₂, 3-SO₃H | Enhanced reactivity in coupling reactions |
| 6-Amino-5-bromopyridine-3-sulfonic acid | 247582-62-3 | C₅H₅BrN₂O₃S | 265.09 | 5-Br, 6-NH₂, 3-SO₃H | High acidity, hazardous handling |
Preparation Methods
Direct Sulfonation of 2,6-Dimethylpyridine
One classical and straightforward approach to prepare 5,6-dimethylpyridine-3-sulfonic acid is the direct sulfonation of 2,6-dimethylpyridine (also referred to as 5,6-dimethylpyridine in some nomenclatures) using fuming sulfuric acid or oleum.
- Procedure : The sulfonation is carried out by treating 2,6-dimethylpyridine with concentrated sulfuric acid or oleum at elevated temperatures (typically 180–230 °C) to introduce the sulfonic acid group at the 3-position of the pyridine ring.
- Purification : After sulfonation, the crude product is usually recrystallized from hot water following charcoal treatment to remove impurities. This yields colorless crystals of high purity.
- Structural Confirmation : Single-crystal X-ray diffraction confirms the molecular structure of 2,6-dimethylpyridine-3-sulfonic acid, validating the sulfonation position and purity of the compound obtained by this method.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Sulfonation | 2,6-dimethylpyridine + fuming sulfuric acid, 180–230 °C | Introduction of sulfonic acid at 3-position |
| Purification | Charcoal treatment, recrystallization from hot water | High purity crystals |
| Characterization | Single-crystal X-ray analysis | Structural confirmation |
Oxidation and Sulfonation of Chloropyridine Derivatives
Another synthetic route involves the oxidation of chloropyridine derivatives followed by sulfonation:
- Oxidation Step : 3-chloropyridine is oxidized to 3-chloropyridine N-oxide using known oxidizing agents under controlled conditions.
- Sulfonation Step : The 3-chloropyridine N-oxide is then reacted with alkali metal sulfite in aqueous medium at elevated temperatures (50–170 °C) to produce pyridine-3-sulfonic acid N-oxide.
- Hydrogenation : The N-oxide intermediate is hydrogenated in the presence of Raney nickel catalyst (3–15 g per 100 g of N-oxide) at 80–120 °C and 5 bar hydrogen pressure for 4–20 hours depending on catalyst concentration to yield pyridine-3-sulfonic acid.
- Isolation : The product is purified by acidification, precipitation, filtration, and crystallization, achieving yields of 75–80% and purity around 99%.
This method can be adapted for methyl-substituted pyridines by starting from appropriately substituted chloropyridines.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Oxidation | 3-chloropyridine to N-oxide | Formation of 3-chloropyridine N-oxide |
| Sulfonation | Alkali metal sulfite, 50–170 °C, aqueous | Pyridine-3-sulfonic acid N-oxide formed |
| Hydrogenation | Raney nickel catalyst, 80–120 °C, 5 bar H2, 4–20 h | Conversion to pyridine-3-sulfonic acid |
| Purification | Acidification, filtration, crystallization | High purity product |
Diazotation and Substitution of Aminopyridines
A more specialized synthetic approach involves diazotation of substituted 3-aminopyridines followed by substitution with sulfonyl groups:
- Diazotation : The 3-aminopyridine derivative is diazotized using sodium nitrite in acidic conditions.
- Sulfonyl Substitution : The diazonium salt formed undergoes substitution with sulfonyl chloride to yield pyridine-3-sulfonyl chlorides.
- Conversion : These sulfonyl chlorides can then be hydrolyzed to the corresponding sulfonic acids or converted into sulfonamides.
- Optimization : Reaction conditions are optimized to minimize side reactions and maximize yields, including control of temperature and reagent stoichiometry.
This method is more commonly used for preparing sulfonyl chlorides but can be adapted for sulfonic acid synthesis.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Diazotation | 3-aminopyridine + NaNO2, acidic medium | Formation of diazonium salt |
| Sulfonyl substitution | Reaction with sulfonyl chloride | Pyridine-3-sulfonyl chloride |
| Hydrolysis | Aqueous workup | Pyridine-3-sulfonic acid |
Chlorination of Hydroxypyridine Sulfonic Acids
Preparation of chlorinated intermediates is sometimes necessary for further derivatization:
- Chlorination : Passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride at 100–120 °C results in substitution of hydroxyl groups by chlorine.
- Workup : Phosphorus oxychloride and excess phosphorus trichloride are removed by distillation, and the residue is extracted with organic solvents and vacuum distilled to isolate chloropyridine sulfonic acid chlorides.
- Application : These chlorides serve as intermediates for pharmaceutical synthesis and can be further converted to sulfonic acids.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Chlorination | Chlorine gas + hydroxypyridine-sulfonic acid + PCl3, 100–120 °C | Formation of chloropyridine sulfonic acid chlorides |
| Distillation | Removal of POCl3 and excess PCl3 | Purified chlorinated intermediates |
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Sulfonation | 2,6-dimethylpyridine + fuming sulfuric acid, 180–230 °C | Simple, direct, well-established | Harsh conditions, corrosive reagents |
| Oxidation + Sulfonation + Hydrogenation | 3-chloropyridine → N-oxide → sulfonation + Raney nickel hydrogenation | High purity, scalable | Multi-step, requires catalyst and hydrogenation setup |
| Diazotation + Sulfonyl Substitution | 3-aminopyridine + NaNO2 + sulfonyl chloride | Selective, adaptable to derivatives | Requires diazotation control, side reactions possible |
| Chlorination of Hydroxypyridine Sulfonic Acids | Hydroxypyridine-sulfonic acid + Cl2 + PCl3, 100–120 °C | Useful for chlorinated intermediates | Requires handling of toxic gases and reagents |
Q & A
Q. How can researchers identify and characterize 5,6-Dimethylpyridine-3-sulfonic acid in laboratory settings?
Methodological Answer:
- Identification : Use the CAS registry number 1160993-93-0 for unambiguous compound verification .
- Structural Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridine ring substitution pattern. Fourier-transform infrared spectroscopy (FTIR) can validate the sulfonic acid group (-SO₃H) via absorption bands near 1180 cm⁻¹ (S=O asymmetric stretching) and 1040 cm⁻¹ (S-O symmetric stretching) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended for quantifying impurities. Compare retention times against a certified reference standard .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1160993-93-0 | |
| Molecular Formula | C₇H₉NO₃S | Deduced |
| Solubility | Water-soluble; polar solvents | |
| Thermal Stability | Stable up to 200°C (decomposes) | Extrapolated |
Q. What are common synthetic routes to this compound?
Methodological Answer:
- Sulfonation of Pyridine Derivatives : React 5,6-dimethylpyridine with fuming sulfuric acid (H₂SO₄·SO₃) under controlled temperatures (80–100°C). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-sulfonation .
- Post-Functionalization : Introduce methyl groups to pyridine-3-sulfonic acid via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimize stoichiometry to prevent side reactions .
- Work-Up : Neutralize excess acid with aqueous sodium bicarbonate, followed by recrystallization from ethanol/water mixtures to isolate the pure product .
Advanced Research Questions
Q. How does the sulfonic acid group influence the reactivity of this compound in catalytic applications?
Methodological Answer:
- Acidic Properties : The -SO₃H group acts as a Brønsted acid, enabling proton transfer in reactions like esterification or dehydration. Titrate with 0.1 M NaOH to determine acid strength (pKa ~1–2) .
- Catalytic Screening : Test in model reactions (e.g., Beckmann rearrangement) under varying conditions (solvent, temperature). Compare turnover frequencies (TOF) with other sulfonic acid catalysts (e.g., p-toluenesulfonic acid) .
- Stability Studies : Expose the compound to elevated temperatures (≥150°C) and analyze decomposition products via gas chromatography-mass spectrometry (GC-MS) .
Q. What strategies optimize the functionalization of this compound for pharmaceutical intermediates?
Methodological Answer:
- Protection/Deprotection : Protect the sulfonic acid group as a sodium salt (e.g., using NaHCO₃) before introducing substituents (e.g., amidation, halogenation). Deprotect post-reaction with dilute HCl .
- Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling to attach aryl boronic acids to the pyridine ring. Optimize ligand selection (e.g., SPhos) to enhance yields .
- Bioactivity Screening : Assess modified derivatives for biological activity (e.g., enzyme inhibition) using fluorescence-based assays. Compare IC₅₀ values against parent compound .
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC results)?
Methodological Answer:
- Data Triangulation : Cross-validate results using complementary techniques. For example, if NMR suggests high purity but HPLC shows impurities, employ mass spectrometry (MS) to detect low-abundance contaminants .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in ¹H NMR spectra.
- Collaborative Verification : Share samples with independent labs for replication studies, ensuring analytical protocols (e.g., column type for HPLC) are standardized .
Q. What experimental designs mitigate challenges in studying this compound’s stability under aqueous conditions?
Methodological Answer:
- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Calculate half-life (t₁/₂) using first-order kinetics .
- Hydrolysis Pathways : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into degradation products via MS .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict susceptible bonds (e.g., C-S in -SO₃H) and guide stabilization strategies (e.g., salt formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
